molecular formula C11H8BrNO3S2 B415151 (Z)-5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 331711-38-7

(Z)-5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B415151
CAS No.: 331711-38-7
M. Wt: 346.2 g/mol
InChI Key: NEHKSLXTGXFCJD-UHFFFAOYSA-N
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Description

(Z)-5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C11H8BrNO3S2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Properties

  • This compound has been investigated for its role as a photosensitizer in photodynamic therapy (PDT), particularly due to its promising properties such as high singlet oxygen quantum yield, which is vital for Type II photodynamic reactions. These characteristics suggest a significant potential for treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Hydrogen Bonding

  • Studies have revealed detailed molecular structures of similar compounds, showing intricate hydrogen-bonded dimers, chains of rings, and sheet formations. This structural understanding is crucial for applications in material science and molecular engineering (Delgado et al., 2005).

Antimicrobial Properties

  • Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some derivatives have shown promising results against a range of gram-positive and gram-negative bacteria, making them potential candidates for pharmaceutical applications (PansareDattatraya & Devan, 2015).

Chemosensor Applications

  • A derivative of this compound has been developed as a chemosensor for sensing metal ions like Zn2+ and Cd2+. Its ability to detect these ions through fluorescence changes in aqueous media demonstrates potential applications in environmental monitoring and analytical chemistry (Park et al., 2020).

Supramolecular Chemistry

  • Research on similar compounds has explored their supramolecular structures, including hydrogen-bonded dimers and pi-pi stacking interactions. These insights are important for the design and synthesis of novel materials with specific properties (Delgado et al., 2006).

Anticancer and Antimicrobial Evaluation

  • Certain derivatives have been evaluated for their anticancer and antimicrobial potentials, with some showing notable activity against specific cancer cells and microbial strains. This research provides a foundation for developing new therapeutic agents (Deep et al., 2016).

Anti-Melanogenic Compounds

  • A class of analogs to this compound has been identified for their potential in inhibiting melanogenesis. They have shown effectiveness in scavenging reactive oxygen species and inhibiting melanin production, suggesting uses in dermatology and cosmetic applications (Jeong et al., 2022).

Properties

IUPAC Name

5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S2/c1-16-6-2-5(9(14)7(12)4-6)3-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKSLXTGXFCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385819
Record name AC1MDXYM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331711-38-7
Record name AC1MDXYM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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